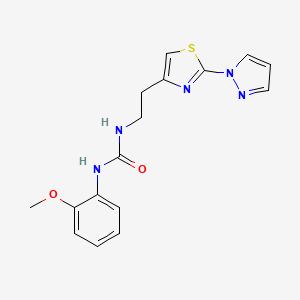

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

This compound features a urea core (3-(2-methoxyphenyl)urea) connected to a thiazole ring substituted with a pyrazole moiety via an ethyl linker. Key structural attributes include:

- Thiazole ring: Contributes to aromatic stacking interactions and metabolic stability.

- 2-Methoxyphenyl group: The electron-donating methoxy group improves solubility and modulates electronic effects on the urea nitrogen.

- Pyrazole substituent: Offers additional hydrogen-bonding or π-π interactions, depending on substitution patterns.

While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (discussed below) provide insights into its likely physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-23-14-6-3-2-5-13(14)20-15(22)17-9-7-12-11-24-16(19-12)21-10-4-8-18-21/h2-6,8,10-11H,7,9H2,1H3,(H2,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWSGUBVHKIVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-1-carboxamide with 2-(2-bromoethyl)thiazole, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH)

Substitution: Sodium hydride (NaH), alkyl halides, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies show that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations have demonstrated significant antimicrobial effects against:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Research has indicated that compounds with thiazole and pyrazole moieties often demonstrate anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, potentially leading to applications in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups alters binding affinity to biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into their therapeutic potential:

- Anticancer Activity : A study demonstrated that derivatives inhibited tumor growth in xenograft models, supporting their use as anticancer agents.

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole-containing compounds against resistant bacterial strains, indicating their potential in addressing antibiotic resistance.

- Anti-inflammatory Effects : Experimental models showed that certain derivatives could significantly reduce inflammation markers, suggesting applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Thiazole Derivatives with Pyrazole Substituents

Compound 9a () : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea

- Structure : Ethylurea linked to a methylphenyl-pyrazole via a methylene group.

- Key differences :

- Spectral data : IR (urea C=O stretch: 1660 cm⁻¹), ¹H NMR (δ 1.12 ppm for ethyl CH₃) .

Compounds 4 and 5 () : Fluorophenyl-substituted thiazole-pyrazole hybrids

- Structure : Thiazole core linked to fluorophenyl-pyrazole and triazole groups.

- Key differences :

Compounds 10d–10f () : Piperazine-linked thiazole-urea derivatives

- Structure : Thiazole-urea with piperazine-ethyl acetate and trifluoromethyl/chlorophenyl groups.

- Key differences :

Urea Derivatives with Heterocyclic Modifications

1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () :

- Structure : Urea linked to triazole via a thioether bridge.

- Key differences :

Triazine-Urea Derivatives () :

Pyrazole-Urea Hybrids with Fluorinated Substituents

EUROPEAN PATENT APPLICATION Compound 10 () :

- Structure : Urea linked to trifluoromethyl-pyrazole and pyrrolo-triazolo-pyrazine.

- Key differences: Trifluoromethyl group increases electronegativity and steric bulk compared to the target’s methoxyphenyl.

Compound 3a () : 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone

- Structure: Propenone-linked thiazole-pyrazole with chlorophenyl and hydroxyl groups.

- Key differences: Propenone moiety replaces urea, altering hydrogen-bonding and redox properties. Hydroxyl and chloro groups may enhance solubility but reduce metabolic stability compared to methoxy .

Biological Activity

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that incorporates pyrazole and thiazole moieties, both of which are known for their significant biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug design and therapeutic interventions.

Chemical Structure

The IUPAC name of the compound is N-[2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl]-3-(2-methoxyphenyl)urea. Its chemical structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H17N5OS |

| Molecular Weight | 317.39 g/mol |

| CAS Number | 1428349-94-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and inhibitory potential against various biological pathways are critical for its pharmacological effects. For instance, it may inhibit certain kinases involved in signal transduction pathways, affecting cell proliferation and survival.

Anticancer Properties

Research has indicated that derivatives of pyrazole and thiazole exhibit promising anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have revealed that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli, outperforming standard antibiotics like ampicillin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, compounds containing the pyrazole and thiazole structures have been investigated for anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation .

Study on Anticancer Activity

A study conducted by Xia et al. focused on the synthesis of pyrazole derivatives and their evaluation against cancer cell lines such as MCF-7 and NCI-H460. The results indicated that certain derivatives exhibited significant growth inhibition (IC50 values ranging from 0.01 to 0.46 µM), highlighting the potential of these compounds in cancer therapy .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of newly synthesized thiazole derivatives against various pathogens. The study found that compounds demonstrated excellent antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics .

Research Findings Summary

Q & A

Basic: What synthetic strategies are employed for the preparation of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Thiazole Formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters to form the thiazole ring.

- Pyrazole Functionalization : Introducing the pyrazole moiety via nucleophilic substitution or copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate as in ).

- Urea Linkage : Reacting an isocyanate intermediate with a 2-methoxyphenylamine under anhydrous conditions, as seen in analogous urea syntheses ( ) .

Critical Challenges : Avoiding hydrolysis of the urea group and optimizing regioselectivity during pyrazole-thiazole coupling. Purification often employs silica gel chromatography or recrystallization ( ) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazole rings. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic ( ) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 352.0668534, as in ) .

- IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) confirm the core structure.

Advanced: How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Using Multiwfn, calculate ESP surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reactivity (e.g., urea NH as hydrogen bond donors) .

- Electron Localization Function (ELF) : Analyze bonding topology to distinguish covalent vs. ionic interactions in the thiazole-pyrazole system .

- Orbital Composition Analysis : Decompose molecular orbitals (e.g., HOMO/LUMO) to assess charge transfer between the methoxyphenyl and heterocyclic moieties .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of urea-based analogs?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects.

- Structural Validation : Compare crystal structures (e.g., dihedral angles in ) to assess conformational impacts on activity.

- SAR Profiling : Systematically modify substituents (e.g., methoxy position, pyrazole substitution) and correlate with activity trends ( ) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing the thiazole-pyrazole-urea scaffold?

Methodological Answer:

- Substitution Libraries : Synthesize derivatives with variations at:

- Activity Profiling : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Computational Docking : Use AutoDock Vina to predict binding poses, guided by Multiwfn-derived ESP maps .

Basic: What are the common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Byproducts : Hydrolyzed urea (from moisture exposure) or regioisomeric pyrazole-thiazole adducts ( ) .

- Mitigation :

Advanced: How to evaluate the compound’s potential as a kinase inhibitor using molecular docking?

Methodological Answer:

- Protein Preparation : Retrieve kinase crystal structures (e.g., PDB: 1ATP for EGFR) and prepare with Schrödinger’s Protein Preparation Wizard.

- Ligand Docking : Perform induced-fit docking (Glide SP/XP) guided by Multiwfn’s topology analysis of electron density .

- Binding Energy Validation : Compare MM-GBSA scores across derivatives to rank affinity ( ) .

Advanced: What role do dihedral angles play in the compound’s conformational stability?

Methodological Answer:

- Crystallographic Analysis : Dihedral angles between the pyrazole, thiazole, and methoxyphenyl groups (e.g., 16.83° in ) influence planarity and π-π stacking.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess flexibility and correlate with bioactivity.

Basic: How is the purity of the compound validated for in vitro studies?

Methodological Answer:

- HPLC : Use C18 columns (ACN/water gradient) to achieve ≥95% purity ( ) .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages.

Advanced: Can the methoxyphenyl group be functionalized via Mannich reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.